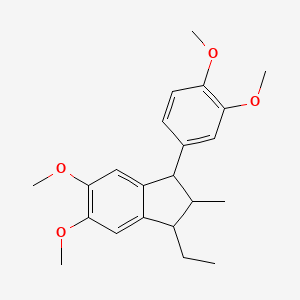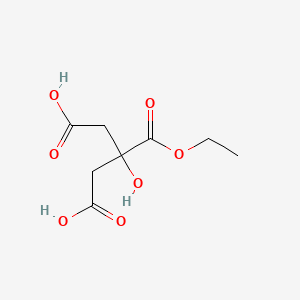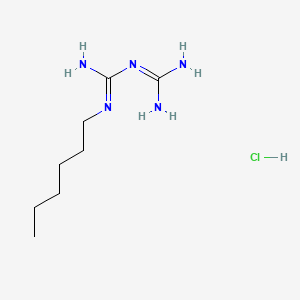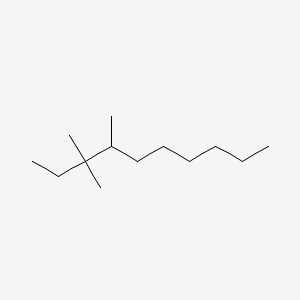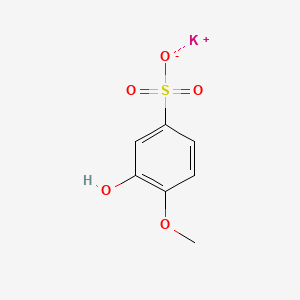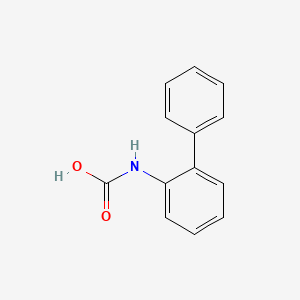
Methyl 6,8-dichlorooctanoate
Übersicht
Beschreibung
“Methyl 6,8-dichlorooctanoate” is a chemical compound with the molecular formula C9H16Cl2O2 . It has an average mass of 227.128 Da and a monoisotopic mass of 226.052734 Da . It is also known by other names such as “(6R)-6,8-Dichlorooctanoate de méthyle” in French, “Methyl- (6R)-6,8-dichloroctanoat” in German, and “Octanoic acid, 6,8-dichloro-, methyl ester, (6R)-” as per ACD/Index Name .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The 3D chemical structure image of “Methyl 6,8-dichlorooctanoate” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Wissenschaftliche Forschungsanwendungen
Fungal Growth Inhibition Methyl 6,8-dichlorooctanoate and its analogs have been studied for their impact on fungal growth. For instance, lipoic acid (6,8-dithiooctanoic acid) and its analogs, including 8-methyl-6,8-dithiooctanoic acid, have been observed to inhibit the growth of the filamentous fungus, Allomyces macrogynus. This suggests a potential application of these compounds in controlling fungal growth in various environments (Machlis, 1957).
Photocatalytic Degradation Studies The photocatalytic degradation of various compounds, including dyes like Methyl Orange, has been explored using photocatalysts like zinc oxide and titanium dioxide. Methyl 6,8-dichlorooctanoate could potentially be involved in similar photocatalytic processes, providing insights into environmental remediation techniques (Kansal, Singh, & Sud, 2007).
Herbicide Mechanisms Research into herbicides like dichlofop-methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate) has shown that certain methylated compounds can function as auxin antagonists, affecting plant growth and development. The structure and function of methyl 6,8-dichlorooctanoate could provide insights into the development of new herbicidal formulations (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Eigenschaften
IUPAC Name |
methyl 6,8-dichlorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2O2/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMCACQMRGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625666 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,8-dichlorooctanoate | |
CAS RN |
58536-19-9 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

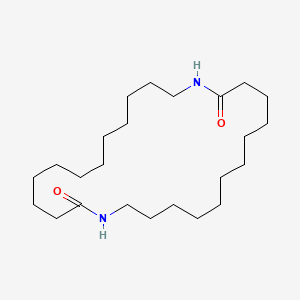
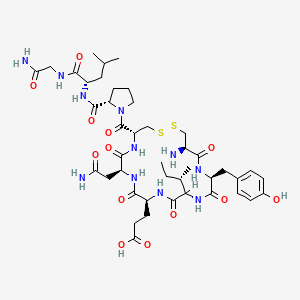
![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)


